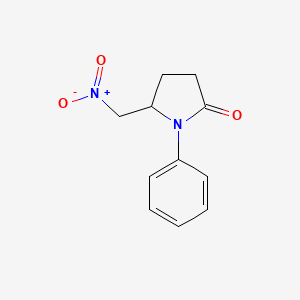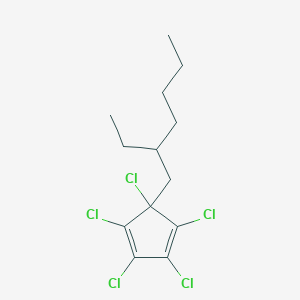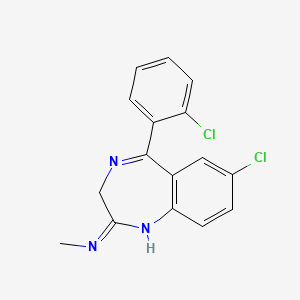
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, primarily used as anxiolytics, sedatives, and anticonvulsants. This compound is structurally characterized by a benzene ring fused to a diazepine ring, with chlorine and methyl groups attached to specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors to form the diazepine ring.
Chlorination: Introduction of chlorine atoms at the 7 and 2 positions.
Methylation: Addition of a methyl group to the nitrogen atom in the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Continuous Flow Chemistry: This technique allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the diazepine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of halogen-substituted benzodiazepines.
科学研究应用
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations.
作用机制
The compound exerts its effects by interacting with the γ-aminobutyric acid (GABA) receptor complex in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, which modulate neuronal excitability and synaptic transmission.
相似化合物的比较
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Known for its muscle relaxant and anticonvulsant effects.
Midazolam: Used primarily for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can influence its efficacy, duration of action, and side effect profile.
属性
CAS 编号 |
59467-71-9 |
|---|---|
分子式 |
C16H13Cl2N3 |
分子量 |
318.2 g/mol |
IUPAC 名称 |
7-chloro-5-(2-chlorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C16H13Cl2N3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) |
InChI 键 |
GGUOLSVJOQHGGN-UHFFFAOYSA-N |
规范 SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


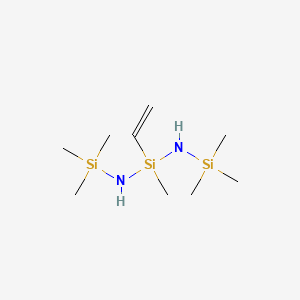
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
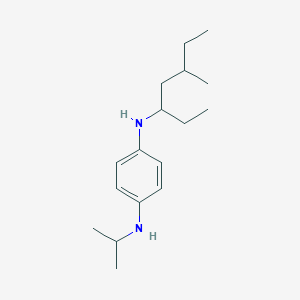
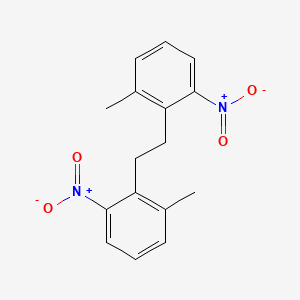
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)

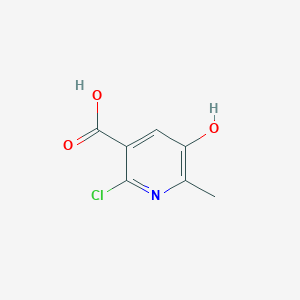
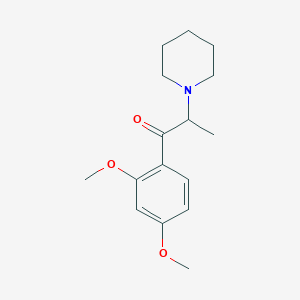
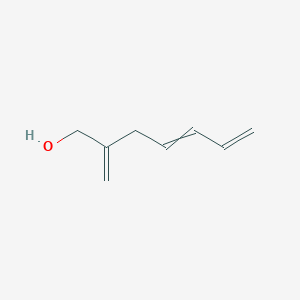
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
